

Application Notes and Protocols for BODIPY-Palmitate Fatty Acid Uptake Assay

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Compound of Interest

Compound Name: BODIPY-Palmitate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the **BODIPY-Palmitate** fatty acid uptake assay, a widely used method for studying cellular fatty acid metabolism. The protocol is intended for researchers and scientists in academic and industrial settings, including those involved in drug development.

Introduction

Long-chain fatty acids are essential nutrients and key energy sources for most cells. Their transport across the plasma membrane is a critical and highly regulated process involving various proteins, including CD36 (also known as fatty acid translocase), fatty acid transport proteins (FATPs), and plasma membrane fatty acid-binding proteins (FABPpm).[1][2][3] Dysregulation of fatty acid uptake is implicated in numerous metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.[4]

The **BODIPY-Palmitate** fatty acid uptake assay utilizes a fluorescently labeled analog of palmitate, a common 16-carbon saturated fatty acid.[4][5][6] BODIPY FL C16 is a palmitate

molecule conjugated to a BODIPY FL dye, which emits a green fluorescence.[7][8] This fluorescent probe allows for the real-time monitoring and quantification of fatty acid uptake into living cells. The assay can be adapted for various platforms, including fluorescence microscopy, flow cytometry, and microplate readers, making it a versatile tool for screening potential therapeutic compounds that modulate fatty acid transport.[4][9]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the **BODIPY-Palmitate** fatty acid uptake assay in a 96-well plate format for kinetic or endpoint analysis.

Materials and Reagents

Reagent/Material	Supplier Examples	Catalog Number Examples
BODIPY™ FL C16	Thermo Fisher Scientific, MedchemExpress, Cayman Chemical	D3821, HY-D1736, 702140
Fatty Acid-Free Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7511
Pluronic™ F-127	Thermo Fisher Scientific	P3000MP
Cell Culture Medium (e.g., DMEM, RPMI-1640)	Gibco, Corning	Varies by cell type
Fetal Bovine Serum (FBS)	Gibco, Corning	Varies by cell type
96-well black, clear-bottom tissue culture plates	Corning, Greiner Bio-One	3603
Phosphate-Buffered Saline (PBS)	Gibco, Corning	Varies
DMSO (cell culture grade)	Sigma-Aldrich	D2650
Lipofermata (FATP2 Inhibitor Control)	Cayman Chemical	Included in kit (702140)
A source of pure water (cell culture grade)		

Equipment

- Fluorescence microplate reader with excitation/emission wavelengths of approximately 485/515 nm.[\[9\]](#)[\[10\]](#)
- Cell culture incubator (37°C, 5% CO₂).
- Laminar flow hood.
- Multichannel pipette.[\[4\]](#)
- Standard cell culture equipment (e.g., pipettes, centrifuge, hemocytometer).

Preparation of Reagents

- **BODIPY-Palmitate** Stock Solution (10 mM): Dissolve BODIPY™ FL C16 powder in DMSO to a final concentration of 10 mM. Store protected from light at -20°C for up to one month or -80°C for up to six months.[5][11]
- Fatty Acid-Free BSA Solution (10% w/v): Dissolve fatty acid-free BSA in PBS to a final concentration of 10%. Filter sterilize and store at 4°C.
- **BODIPY-Palmitate**/BSA Complex Working Solution (2X):
 - Prepare a 2 mM intermediate stock of **BODIPY-Palmitate** by diluting the 10 mM stock in DMSO.
 - In a sterile tube, add the appropriate volume of the 2 mM **BODIPY-Palmitate** intermediate stock to the 10% fatty acid-free BSA solution to achieve the desired final 2X concentration (e.g., for a final assay concentration of 2 μM, prepare a 4 μM 2X working solution).
 - Briefly vortex and incubate at 37°C for 30 minutes to allow for complex formation. This solution should be prepared fresh before each experiment and protected from light.
- Assay Buffer: For many applications, serum-free cell culture medium can be used as the assay buffer. Alternatively, a modified Hank's Balanced Salt Solution (HBSS) can be prepared.[9]
- Inhibitor/Compound Solutions: Prepare stock solutions of test compounds and inhibitors (e.g., Lipofermata as a FATP2 inhibitor) in DMSO.[4][6][12] Dilute to the desired 2X final concentrations in serum-free medium immediately before use.

Step-by-Step Assay Protocol

- Cell Seeding:
 - Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Optimal seeding density should be determined for each cell type.[4] For example, HepG2 cells can be seeded at 20,000 cells/well.[4]
 - Incubate the plate overnight at 37°C, 5% CO₂.

- Cell Treatment (Optional):
 - Gently aspirate the culture medium from the wells.
 - Wash the cells once with 100 μ L of pre-warmed PBS.
 - Add 100 μ L of serum-free medium to each well and incubate for 1-3 hours to serum starve the cells.[4][9]
 - Aspirate the serum-free medium and add 50 μ L of the 2X test compound or inhibitor solutions to the appropriate wells. Include vehicle controls (e.g., DMSO diluted in serum-free medium).
 - Incubate for the desired treatment time (e.g., 1 hour) at 37°C, 5% CO₂. [4]
- Fatty Acid Uptake Measurement:
 - Add 50 μ L of the 2X **BODIPY-Palmitate**/BSA complex working solution to all wells, including controls. This will result in a 1X final concentration of the probe and any test compounds.
 - For Kinetic Assay: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.[4] Measure fluorescence intensity every 1-2 minutes for 30-60 minutes. [4][9] Use an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm. [9][10]
 - For Endpoint Assay: Incubate the plate at 37°C, 5% CO₂ for a predetermined time (e.g., 30-60 minutes).[4] After incubation, measure the fluorescence intensity as described above.
- Data Analysis:
 - Kinetic Data: For each well, plot the fluorescence intensity against time. The initial rate of uptake can be determined from the slope of the linear portion of the curve.[9]
 - Endpoint Data: Subtract the average fluorescence of the no-cell background wells from all experimental wells.

- Normalize the data to a positive control (vehicle-treated cells) and express the results as a percentage of control uptake.
- For inhibitor studies, calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[4]

Data Presentation

The following tables provide examples of how to structure quantitative data for this assay.

Table 1: Recommended Seeding Densities for Various Cell Lines

Cell Line	Seeding Density (cells/well in 96-well plate)	Notes
3T3-L1 Adipocytes	50,000 - 80,000	Differentiated adipocytes are used.[13]
HepG2	20,000	Allow to attach overnight.[4]
Caco-2	Varies; aim for confluent monolayer	Often used for intestinal uptake studies.[14]
Primary Human Trophoblasts	3.0×10^5 cells/cm ²	Used to study placental fatty acid transport.[15]

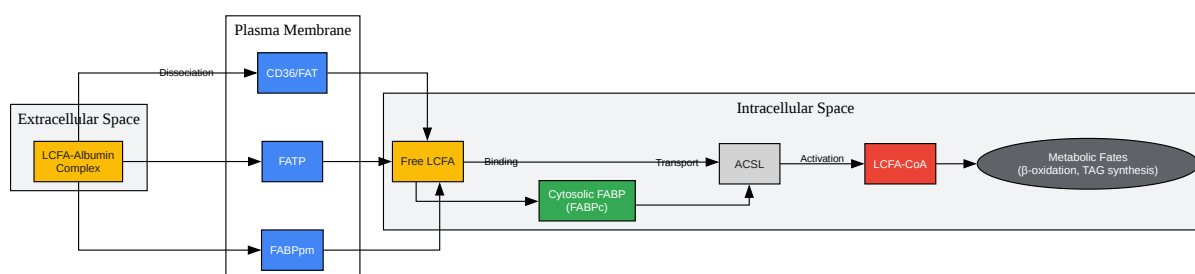
Table 2: Typical Assay Parameters

Parameter	Typical Range/Value	Reference
BODIPY-Palmitate Final Concentration	1 - 8 μ M	[16][17]
Serum Starvation Time	1 - 3 hours	[4][9]
Incubation Time (Endpoint)	20 - 60 minutes	[4][15]
Excitation Wavelength	485 - 488 nm	[4][9][10][18]
Emission Wavelength	508 - 525 nm	[4][9][10][15][18]

Visualizations

Cellular Fatty Acid Uptake Signaling Pathway

The uptake of long-chain fatty acids is a complex process mediated by several key proteins at the plasma membrane. This diagram illustrates a simplified model of this pathway.

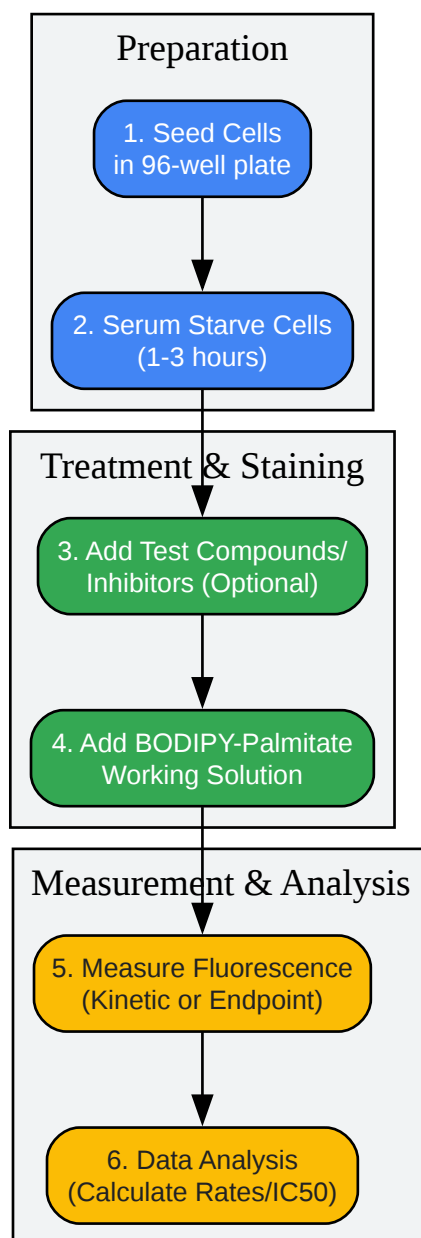


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Caption: Simplified pathway of long-chain fatty acid (LCFA) uptake and metabolism.

Experimental Workflow for BODIPY-Palmitate Uptake Assay

This diagram outlines the major steps involved in performing the fatty acid uptake assay using a plate reader.



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Caption: Step-by-step workflow of the **BODIPY-Palmitate** fatty acid uptake assay.

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